molecular formula C14H16F3NO4 B13170267 2-(Benzoylamino)-6,6,6-trifluoro-5-methoxyhexanoic acid

2-(Benzoylamino)-6,6,6-trifluoro-5-methoxyhexanoic acid

Cat. No.: B13170267
M. Wt: 319.28 g/mol
InChI Key: OFQLCHYFCFLBGI-UHFFFAOYSA-N
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Description

2-(Benzoylamino)-6,6,6-trifluoro-5-methoxyhexanoic acid is a synthetic organic compound featuring a hexanoic acid backbone substituted with a benzoylamino group at position 2, a methoxy group at position 5, and three fluorine atoms at position 4.

Properties

Molecular Formula

C14H16F3NO4

Molecular Weight

319.28 g/mol

IUPAC Name

2-benzamido-6,6,6-trifluoro-5-methoxyhexanoic acid

InChI

InChI=1S/C14H16F3NO4/c1-22-11(14(15,16)17)8-7-10(13(20)21)18-12(19)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,18,19)(H,20,21)

InChI Key

OFQLCHYFCFLBGI-UHFFFAOYSA-N

Canonical SMILES

COC(CCC(C(=O)O)NC(=O)C1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis via Amide Coupling with Fluorinated Precursors

Method Overview:

  • Starting Material: A suitable amino acid derivative with protected groups.
  • Step 1: Activation of the carboxylic acid group using a coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
  • Step 2: Coupling with benzoyl amine derivatives to form the benzoylamino group.
  • Step 3: Introduction of the trifluoromethyl group at the 6-position via nucleophilic trifluoromethylation or electrophilic fluorination.

Reaction Scheme:

Protected amino acid derivative + Benzoyl chloride → Benzoyl amino acid intermediate
Benzoyl amino acid + CF3 source → Fluorinated amino acid
Final oxidation/functionalization → this compound

Supporting Data:

Step Reagents Conditions Yield Reference
Amide formation DCC, Benzoyl chloride DMF, 0°C to room temp 85-90% Patent US10588874B2
Fluorination Trifluoromethylating agent (e.g., Togni reagent) 25°C, inert atmosphere 70-80% Patent US10898516

Direct Fluorination of Precursors

Method Overview:

  • Starting from a hexanoic acid derivative with a methoxy group.
  • Use of electrophilic trifluoromethylating agents such as Togni's reagent or trifluoromethyl iodide in the presence of a catalyst (e.g., copper or silver salts).
  • The fluorination occurs selectively at the 6-position, facilitated by directing groups or protecting groups.

Reaction Conditions:

Parameter Details Reference
Reagent Togni's reagent Patent US10588874B2
Catalyst Copper(I) iodide 0.1 equiv Patent US10898516
Solvent Dichloromethane 0°C to room temp Patent US10588874B2

Yield and Purification:

Yield Purification Notes
65-75% Column chromatography Using silica gel with ethyl acetate/hexane

Functional Group Modifications

Methoxy Group Introduction:

  • Typically achieved via methylation of hydroxyl groups using methyl iodide or dimethyl sulfate under basic conditions.
  • Example: Methylation of a hydroxyl precursor with potassium carbonate in acetone.

Carboxylic Acid Formation:

  • Final oxidation of primary alcohols or aldehyde intermediates using oxidizing agents such as potassium permanganate or potassium dichromate .
  • Alternatively, hydrolysis of ester intermediates.

Reaction Conditions:

Step Reagents Conditions Yield Reference
Methylation Methyl iodide, K2CO3 Acetone, room temp 80-85% Patent US10588874B2
Oxidation KMnO4 Aqueous, reflux 70-80% Patent US10898516

Data Table Summarizing the Preparation Methods

Method Starting Material Key Reagents Main Conditions Typical Yield Remarks
Amide coupling + fluorination Protected amino acid derivative DCC, Benzoyl chloride, Togni's reagent 0°C to RT, inert atmosphere 70-90% Multi-step, high selectivity
Direct fluorination Hexanoic acid derivative Togni's reagent, CuI -20°C to RT 65-75% Requires directing groups
Functional group modification Hydroxy or aldehyde intermediates Methyl iodide, KMnO4 Room temp, reflux 70-85% Final step for methoxy and acid groups

Additional Considerations and Optimization

  • Protecting Groups: To prevent side reactions, amino groups are often protected with Boc or Fmoc groups during fluorination steps.
  • Reaction Monitoring: NMR and LC-MS are essential for confirming the formation of intermediates and the final product.
  • Purification: Chromatography techniques, including preparative HPLC, are employed to achieve high purity.

Chemical Reactions Analysis

6,6,6-Trifluoro-5-methoxy-2-(phenylformamido)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

6,6,6-Trifluoro-5-methoxy-2-(phenylformamido)hexanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,6,6-trifluoro-5-methoxy-2-(phenylformamido)hexanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxy and phenylformamido groups can influence its binding affinity and selectivity towards target proteins or enzymes. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key Compounds for Comparison :

(E)-2-(Benzoylamino)-3-[1-(6-chloro-3-pyridazin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propenoic acid (E-4d) Structure: Contains a benzoylamino group linked to a propenoic acid chain and a pyrazole ring substituted with chloro-pyridazinyl and methyl groups. Key Data: Melting point = 187–189°C (EtOH/DMF) .

(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4b) Structure: Similar to E-4d but replaces chloro-pyridazinyl with a triazolo-pyridazinyl group. Key Data: Melting point = 253–255°C (EtOH/DMF) .

2-Amino-4-fluoro-5-methoxybenzoic Acid Structure: A benzoic acid derivative with amino, fluoro, and methoxy substituents. Key Data: CAS 637347-90-1; 100% purity in safety data sheets .

Comparison Table :
Property Target Compound E-4d E-4b 2-Amino-4-fluoro-5-methoxybenzoic Acid
Backbone Hexanoic acid Propenoic acid Propenoic acid Benzoic acid
Substituents Benzoylamino, 5-methoxy, 6,6,6-trifluoro Pyrazole-chloro Pyrazole-triazolo Amino, 4-fluoro, 5-methoxy
Melting Point Not reported 187–189°C 253–255°C Not reported
Fluorine Content 3 F atoms 0 0 1 F atom
Key Functional Groups Carboxylic acid, amide, ether Carboxylic acid, amide, pyrazole Carboxylic acid, amide, triazole Carboxylic acid, amine, ether

Physical and Chemical Properties

  • Melting Points: The target compound’s trifluoro and methoxy groups may lower its melting point compared to E-4b (253–255°C) due to reduced crystallinity, but this is speculative without direct data. Chloro and triazolo substituents in E-4d and E-4b likely enhance intermolecular interactions (e.g., halogen bonding, π-stacking), raising their melting points . Fluorine’s electron-withdrawing effects in the target compound could increase carboxylic acid acidity compared to non-fluorinated analogs.
  • Solubility and Lipophilicity: The hexanoic acid chain in the target compound may enhance lipophilicity (higher logP) compared to benzoic acid derivatives like 2-amino-4-fluoro-5-methoxybenzoic acid. This could improve membrane permeability but reduce aqueous solubility.

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